

An In-Depth Technical Guide to 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chlorobenzo[d]thiazole-5-carbonitrile

Cat. No.: B1592330

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Chlorobenzo[d]thiazole-5-carbonitrile** (CAS Number: 385432-46-2), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its use in research and development.

Introduction and Significance

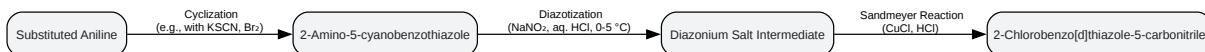
2-Chlorobenzo[d]thiazole-5-carbonitrile is a substituted benzothiazole derivative. The benzothiazole core is a prominent scaffold in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive 2-chloro group and a cyano moiety at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures. Specifically, the 2-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the carbonitrile can be a precursor for other functionalities or a key interaction point in a final target molecule. Its role as a key intermediate makes it a valuable tool in drug discovery and the development of novel organic materials.^[1]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogues.

Table 1: Physicochemical Properties of **2-Chlorobenzo[d]thiazole-5-carbonitrile**

Property	Value	Source
CAS Number	385432-46-2	--INVALID-LINK--
Molecular Formula	C ₈ H ₇ ClN ₂ S	--INVALID-LINK--
Molecular Weight	194.64 g/mol	--INVALID-LINK--
Appearance	Predicted: White to off-white or pale yellow solid	Inferred from related compounds
Melting Point	Not available. Expected to be a solid at room temperature.	
Boiling Point	Not available. Likely to decompose at high temperatures.	
Solubility	Predicted: Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). Poorly soluble in water.	Inferred from related compounds


Spectroscopic Characterization (Predicted):

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, cyano, and thiazole ring systems.
- ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon bearing the cyano group will appear in the characteristic nitrile region (around 115-120 ppm), while the C2 carbon attached to the chlorine will be significantly downfield.

- IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch (around 2230 cm^{-1}), C=N stretch of the thiazole ring (around 1600-1650 cm^{-1}), and C-Cl stretch (typically in the fingerprint region).[2][3][4]
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at $m/z \approx 194$, with a characteristic isotopic pattern ($\text{M}+2$ peak at ≈ 196) due to the presence of the chlorine-37 isotope.[5][6]

Synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile

A robust and logical synthetic pathway to **2-Chlorobenzo[d]thiazole-5-carbonitrile** involves a two-step process: the formation of the 2-aminobenzothiazole precursor followed by a Sandmeyer reaction to install the 2-chloro substituent.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for **2-Chlorobenzo[d]thiazole-5-carbonitrile**.

Step 1: Synthesis of 2-Amino-5-cyanobenzothiazole (Precursor)

The synthesis of the 2-aminobenzothiazole core can be achieved through various methods. A common approach is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[7]

Experimental Protocol:

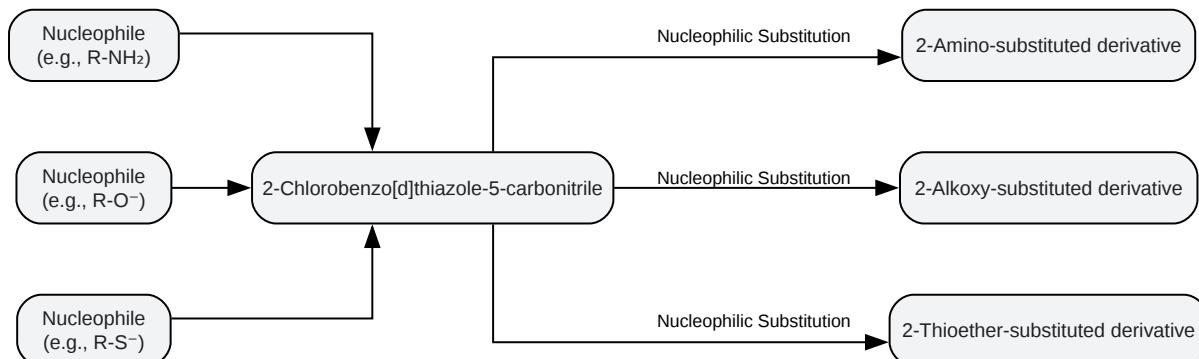
- Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
- Reagents: Dissolve 4-amino-3-thiocyanatobenzonitrile (or a related precursor) in a suitable solvent such as acetic acid.

- Cyclization: Cool the solution in an ice bath and add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.
- Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
- Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-5-cyanobenzothiazole.

Step 2: Sandmeyer Reaction to Yield 2-Chlorobenzo[d]thiazole-5-carbonitrile

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[8][9][10]

Experimental Protocol:


- Diazotization:
 - Suspend 2-amino-5-cyanobenzothiazole in an aqueous solution of hydrochloric acid.
 - Cool the suspension to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
 - Cool this solution to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N_2 gas) will be observed.

- Work-up and Purification:

- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-Chlorobenzo[d]thiazole-5-carbonitrile**.

Reactivity and Chemical Transformations

The primary site of reactivity for **2-Chlorobenzo[d]thiazole-5-carbonitrile** is the C2 position, which is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring nitrogen and the cyano group on the benzene ring facilitates the attack of nucleophiles at this position, leading to the displacement of the chloride ion.[\[11\]](#)

[Click to download full resolution via product page](#)

Figure 2: Key nucleophilic substitution reactions of **2-Chlorobenzo[d]thiazole-5-carbonitrile**.

Common Nucleophilic Substitution Reactions:

- Amination: Reaction with primary or secondary amines (in the presence of a base) yields 2-amino-substituted benzothiazole derivatives. These are valuable for further functionalization or as final products in drug discovery programs.
- Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxy benzothiazoles.
- Thiolation: Reaction with thiols or thiophenols provides 2-thioether derivatives.

These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Applications in Research and Development

2-Chlorobenzo[d]thiazole-5-carbonitrile is primarily utilized as a building block in the synthesis of more complex molecules with potential applications in:

- Medicinal Chemistry: As a key intermediate, it facilitates the construction of diverse libraries of compounds for screening against various biological targets. The benzothiazole scaffold is a known pharmacophore in drugs for cancer, neurodegenerative diseases, and infectious diseases.[12][13][14]
- Drug Discovery: The reactivity of the 2-chloro position allows for the systematic modification of the benzothiazole core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
- Materials Science: Substituted benzothiazoles can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-Chlorobenzo[d]thiazole-5-carbonitrile** is not readily available, the following precautions, based on related benzothiazole compounds, should be strictly followed.[15][16][17]

Table 2: Hazard and Precautionary Information (Inferred)

Category	Statement
Pictograms	GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones) - Potentially
Signal Word	Warning or Danger
Hazard Statements	Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause an allergic skin reaction.
Precautionary Statements	Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wash skin thoroughly after handling.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Handling:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Recommended storage temperature is 2-8°C, under an inert gas.[1][18]
- Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorobenzo[d]thiazole-5-carbonitrile [myskinrecipes.com]
- 2. Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)-4-carbonitrile | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Benzothiazole [webbook.nist.gov]
- 6. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. 2-Chlorobenzo[d]thiazole-5-carbonitrile [myskinrecipes.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chlorobenzo[d]thiazole-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592330#2-chlorobenzo-d-thiazole-5-carbonitrile-cas-number-385432-46-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com